2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol

Lipophilicity Partition coefficient Drug-likeness

2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is a sterically hindered cyclohexanol derivative bearing two tert-butyl groups at positions 2 and 6, a hydroxymethyl group at position 4, and a secondary alcohol at position 1. With molecular formula C₁₅H₃₀O₂ and molecular weight 242.40 g/mol, this compound differs fundamentally from its phenolic analogs, such as butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) and BHT-OH (2,6-di-tert-butyl-4-(hydroxymethyl)phenol), by possessing a fully saturated cyclohexane ring instead of an aromatic phenol core.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 651043-18-4
Cat. No. B12590148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol
CAS651043-18-4
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC(CC(C1O)C(C)(C)C)CO
InChIInChI=1S/C15H30O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h10-13,16-17H,7-9H2,1-6H3
InChIKeyVREGOEIAMPPLQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol (CAS 651043-18-4): Structural and Physicochemical Baseline for Procurement Decision-Making


2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is a sterically hindered cyclohexanol derivative bearing two tert-butyl groups at positions 2 and 6, a hydroxymethyl group at position 4, and a secondary alcohol at position 1 . With molecular formula C₁₅H₃₀O₂ and molecular weight 242.40 g/mol, this compound differs fundamentally from its phenolic analogs, such as butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) and BHT-OH (2,6-di-tert-butyl-4-(hydroxymethyl)phenol), by possessing a fully saturated cyclohexane ring instead of an aromatic phenol core [1]. This saturation eliminates the potential for quinone methide formation, a key toxicity pathway of phenolic antioxidants [2].

Why Generic Substitution of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol with Phenolic Antioxidants Fails: Key Structural and Biological Differentiators


Despite superficial similarity, replacing the saturated cyclohexanol scaffold with a phenolic analog such as BHT or BHT-OH introduces measurable changes in lipophilicity, polar surface area, and metabolic fate that cannot be compensated by simple formulation adjustments. The target compound exhibits a calculated LogP of 3.07, substantially lower than BHT (XlogP 5.30) and moderately lower than BHT-OH (LogP 3.99) [1][2], indicating higher hydrophilicity and altered distribution behavior. More critically, the saturated ring architecture precludes cytochrome P450-mediated oxidation to electrophilic quinone methides, the well-documented hepatotoxic metabolites of BHT and BHT-OH [3][4]. These quantifiable physicochemical differences and the qualitative metabolic safety advantage render simple generic interchange scientifically unjustified.

Quantitative Differentiation Evidence for 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol vs. Phenolic Analogues (Note: High-Strength Direct Comparative Experimental Data Publicly Limited)


Reduced Lipophilicity (LogP) of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol vs. BHT and BHT-OH

The target compound exhibits a calculated LogP of 3.07 (ChemAxon), significantly lower than BHT (XlogP 5.30) and moderately lower than BHT-OH (LogP 3.99, ChemAxon) [1][2]. This reduction in lipophilicity translates to altered distribution, solubility, and bioaccumulation profiles.

Lipophilicity Partition coefficient Drug-likeness

Elevated Polar Surface Area (PSA) of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol vs. BHT: Implications for Membrane Permeability

The target compound possesses a topological polar surface area (TPSA) of 40.46 Ų, double that of BHT (20.20 Ų) and identical to BHT-OH (40.46 Ų) [1][2]. Higher PSA is strongly associated with reduced passive membrane permeability and lower CNS penetration.

Polar surface area Membrane permeability Bioavailability

Inability to Form Hepatotoxic Quinone Methide Metabolites: Structural Differentiation of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol from BHT and BHT-OH

BHT and BHT-OH undergo cytochrome P450-mediated oxidation to electrophilic quinone methides (BHT-QM and BHTOH-QM), which alkylate cellular nucleophiles and are causally linked to hepatotoxicity in rats and pneumotoxicity in mice [1][2]. The saturated cyclohexane ring of the target compound lacks the aromatic π-system required for quinone methide formation, thereby structurally eliminating this bioactivation pathway . While direct toxicological data for the target compound are absent from public literature, this mechanistic distinction represents a significant safety differentiation.

Quinone methide Hepatotoxicity Metabolic activation

Synthetic Accessibility of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol via Catalytic Hydrogenation Route with Retained Hydroxymethyl Functionality

The target compound can be accessed via catalytic hydrogenation of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH) or by functionalization of 2,6-di-tert-alkylcyclohexanol intermediates, as described in patent EP 0 703 210 A1, which details rhodium- or ruthenium-catalyzed hydrogenation of 2,6-di-tert-alkylphenols to the corresponding cyclohexanols [1]. This route preserves the reactive hydroxymethyl group, enabling subsequent derivatization (e.g., esterification, etherification, oxidation). In contrast, direct hydrogenation of BHT yields 2,6-di-tert-butyl-4-methylcyclohexanol, which lacks this versatile functional handle.

Synthesis Hydrogenation Intermediate

Evidence-Grounded Application Scenarios for 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol (CAS 651043-18-4)


Non-Quinone-Methide-Forming Antioxidant for Food Contact Materials and Cosmetic Formulations

The structural inability of this compound to form hepatotoxic quinone methide metabolites, in stark contrast to BHT and BHT-OH [1][2], makes it a mechanistically grounded candidate for antioxidant applications where metabolic activation is a safety concern. Combined with lower LogP (3.07 vs 5.30 for BHT) [4] and higher PSA (40.46 vs 20.20 Ų) [4], the compound is predicted to exhibit reduced dermal absorption and systemic exposure, further supporting use in leave-on cosmetics and indirect food-contact materials. Users should confirm toxicological safety and migration behavior in the specific matrix and regulatory context.

Versatile Synthetic Intermediate for Pharmaceutical, Agrochemical, and Specialty Chemical Derivatization

The retention of the reactive hydroxymethyl group during catalytic hydrogenation, as outlined in patent EP 0 703 210 A1 [3], distinguishes this compound from 2,6-di-tert-butyl-4-methylcyclohexanol. The primary alcohol functionality can undergo selective oxidation to the corresponding carboxylic acid, esterification with acyl chlorides/anhydrides, or etherification to form prodrugs, polymer-bound antioxidants, or functional materials. This versatility supports procurement as a multifunctional building block rather than a single-purpose antioxidant.

Low-Leaching Polymer Stabilizer with Reduced Volatility and Migration

Compared to BHT (MW 220.35 g/mol), the target compound has a higher molecular weight (242.40 g/mol) [4], which generally correlates with lower vapor pressure and reduced migration from polymer matrices. When coupled with its higher PSA, which limits diffusion through hydrophobic polymers, this compound may offer superior retention in polyolefin or elastomer formulations. Quantitative migration studies under relevant conditions (e.g., EU 10/2011 food contact testing) are recommended to verify performance against specific comparators.

Aqueous-Compatible Antioxidant for Emulsions, Water-Based Coatings, and Personal Care Products

The significantly lower LogP of 3.07 vs 5.30 for BHT [4] indicates enhanced water solubility and compatibility with aqueous and emulsion-based systems. This property is advantageous for water-borne coatings, O/W emulsions in personal care, and aqueous processing streams where highly lipophilic antioxidants like BHT exhibit poor dispersion, phase separation, or require high surfactant loading. Experimental solubility determination and performance benchmarking in the target formulation are advised.

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